molecular formula C16H15Cl2IN2O2S B3581906 1-(2,5-Dichlorophenyl)-4-(4-iodobenzenesulfonyl)piperazine

1-(2,5-Dichlorophenyl)-4-(4-iodobenzenesulfonyl)piperazine

Cat. No.: B3581906
M. Wt: 497.2 g/mol
InChI Key: ZXXJEMDYZCWJBB-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(4-iodobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-4-(4-iodobenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting 2,5-dichloroaniline with ethylene diamine under controlled conditions.

    Sulfonylation: The piperazine core is then reacted with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-(4-iodobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of halogens (chlorine and iodine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its pharmacological properties.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might replace the halogen atoms with other functional groups, while oxidation or reduction would modify the existing functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(4-iodobenzenesulfonyl)piperazine would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)piperazine: Lacks the sulfonyl and iodine groups, potentially altering its pharmacological profile.

    4-(4-Iodobenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, which might affect its binding affinity and specificity.

Uniqueness

1-(2,5-Dichlorophenyl)-4-(4-iodobenzenesulfonyl)piperazine is unique due to the presence of both dichlorophenyl and iodophenylsulfonyl groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-iodophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2IN2O2S/c17-12-1-6-15(18)16(11-12)20-7-9-21(10-8-20)24(22,23)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJEMDYZCWJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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